
2-(Chlorosulfinyl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chlorosulfinyl)ethyl acetate is an organic compound with the molecular formula C4H7ClO4S. It is a colorless liquid with a pungent, vinegar-like odor. This compound is known for its reactivity and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(Chlorosulfinyl)ethyl acetate typically involves the reaction of ethyl acetate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves cooling the reaction mixture to a low temperature, usually between -5°C and 10°C, and then slowly adding chlorosulfonic acid . The mixture is then allowed to react at room temperature for several hours. After the reaction is complete, the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified using advanced distillation techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chlorosulfinyl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinic acids.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinic acids, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
2-(Chlorosulfinyl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(Chlorosulfinyl)ethyl acetate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, forming new bonds and creating different compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl chloroacetate: Similar in structure but lacks the sulfonyl group.
Methyl (chlorosulfonyl)acetate: Similar but has a methyl group instead of an ethyl group.
Chlorosulfonylacetyl chloride: Similar but has a chloride group instead of an acetate group.
Uniqueness
2-(Chlorosulfinyl)ethyl acetate is unique due to its combination of the chlorosulfonyl and acetate groups, which provides it with distinct reactivity and versatility in chemical synthesis .
Eigenschaften
CAS-Nummer |
106730-50-1 |
|---|---|
Molekularformel |
C4H7ClO3S |
Molekulargewicht |
170.62 g/mol |
IUPAC-Name |
2-chlorosulfinylethyl acetate |
InChI |
InChI=1S/C4H7ClO3S/c1-4(6)8-2-3-9(5)7/h2-3H2,1H3 |
InChI-Schlüssel |
JUVXJMHLUKQGQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCS(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B13575437.png)
![Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
![(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-indol-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13575449.png)
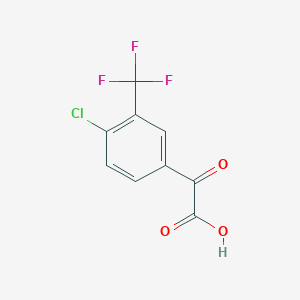
![1-[2-(Pyrrolidin-1-yl)phenyl]piperazine](/img/structure/B13575455.png)
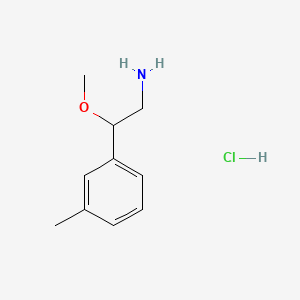

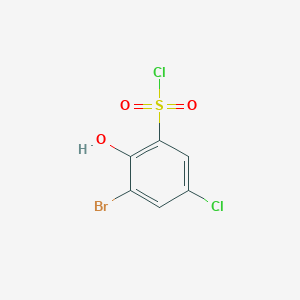
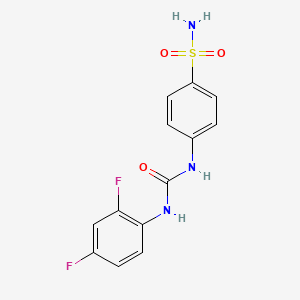
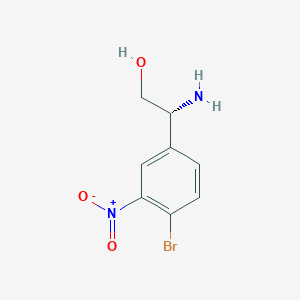
![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide](/img/structure/B13575489.png)

![4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide](/img/structure/B13575493.png)

